Verlukast
Verlukast
MK 571 is a member of quinolines.
Brand Name:
Vulcanchem
CAS No.:
115104-28-4
VCID:
VC0024036
InChI:
InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+
SMILES:
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O
Molecular Formula:
C26H27ClN2O3S2
Molecular Weight:
515.1 g/mol
Verlukast
CAS No.: 115104-28-4
Reference Standards
VCID: VC0024036
Molecular Formula: C26H27ClN2O3S2
Molecular Weight: 515.1 g/mol
CAS No. | 115104-28-4 |
---|---|
Product Name | Verlukast |
Molecular Formula | C26H27ClN2O3S2 |
Molecular Weight | 515.1 g/mol |
IUPAC Name | 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid |
Standard InChI | InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+ |
Standard InChIKey | AXUZQJFHDNNPFG-UXBLZVDNSA-N |
Isomeric SMILES | CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O |
SMILES | CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O |
Canonical SMILES | CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O |
Appearance | Assay:≥95%A crystalline solid |
Description | MK 571 is a member of quinolines. |
Synonyms | (3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)((3-dimethylamino-3-oxopropyl)thio)methyl)thiopropanoic acid L 660,711 L 660711 L-660711 MK 0571 MK 0679 MK 571 MK-0571 MK-0679 MK-571 MK-679 MK571 cpd verlukast verlukast, (R-(E))-isome |
PubChem Compound | 5281888 |
Last Modified | Nov 11 2021 |
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